8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
Overview
Description
8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Scientific Research Applications
8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran typically involves the chlorination of a precursor benzopyran compound. One common method involves the reaction of 6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Mechanism of Action
The mechanism of action of 8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydro-2H-1-benzopyran
- 8-chloro-3,4-dihydro-2H-1-benzopyran
- 6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
Uniqueness
8-chloro-6-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new chemical entities .
Properties
IUPAC Name |
8-chloro-6-(chloromethyl)-3,4-dihydro-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-6-7-4-8-2-1-3-13-10(8)9(12)5-7/h4-5H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSCXMZWCQVSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)CCl)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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